

Endosidin 2's Effect on Auxin Transporter PIN2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Endosidin 2 (ES2) is a small molecule inhibitor that has emerged as a valuable tool for studying membrane trafficking in plant cells. Its primary target is the exocyst complex subunit EXO70, a key component of the machinery responsible for tethering vesicles to the plasma membrane for exocytosis. This guide provides an in-depth technical overview of the effects of Endosidin 2 on the auxin efflux carrier PIN-FORMED 2 (PIN2), a crucial protein for polar auxin transport and root gravitropism. ES2 disrupts the delicate balance of PIN2 trafficking by accelerating its endocytosis, impeding its recycling to the plasma membrane, and ultimately redirecting it for vacuolar degradation. This leads to a significant reduction in PIN2 abundance at the plasma membrane and the formation of intracellular aggregates known as ES2 bodies. The following sections detail the quantitative effects of ES2 on PIN2, provide comprehensive experimental protocols for studying these effects, and illustrate the involved signaling pathways and experimental workflows.

Quantitative Effects of Endosidin 2 on PIN2

The application of **Endosidin 2** to Arabidopsis thaliana roots induces several measurable changes in the localization and trafficking of the PIN2 protein. These effects are dose- and time-dependent.



Parameter	Treatment	Observation	Reference
PIN2-GFP Fluorescence at Plasma Membrane	40 μM ES2 for 2 hours	Significant reduction in fluorescence intensity.[1][2]	[1][2]
20 μM ES2-14 for 2 hours	Significant reduction in fluorescence intensity.[2]	[2]	
50 μM ES2	Time-dependent decrease in PM signal intensity.[3][4]	[3][4]	_
PIN2 Internalization	50 μM ES2	Accelerated disappearance of the photoconverted red PIN2 population from the plasma membrane.[3][4]	[3][4]
PIN2 Secretion	50 μM ES2	Inhibited recovery of the newly synthesized green PIN2 pool at the plasma membrane.[3]	[3][4]
Intracellular PIN2 Accumulation	50 μM ES2 for 1.5-3 hours	Formation of abnormal cytoplasmic aggregates (ES2As or ES2 bodies).[1]	[1]
40 μM ES2 for 2 hours	Accumulation of PIN2-GFP in ARA7/RabF2b-marked late endosomes/pre-vacuolar compartments.[1][2]	[1][2]	



Vacuolar Targeting of PIN2	50 μM ES2	Appearance of both newly synthesized (green) and endocytosed (red) PIN2-Dendra2 populations in vacuoles.[3][5][6]	[3][5][6]
Golgi Apparatus Morphology	50 μM ES2	Golgi stacks acquire a cup-shape or circular form, surrounded by vesicles.[5][7]	[5][7]
Effect on other PIN proteins	50 μM ES2 for 1.5-3 hours	PIN3 and PIN4 also form cytoplasmic aggregates.[1][5]	[1][5]
Specificity of ES2	50 μM ES2	Does not affect the localization of SYT1 protein.[1][5]	[1][5]
Reversibility of ES2 effect	50 μM ES2 for 2 hours, followed by washout	PIN2 containing aggregates disappear within an hour, and plasma membrane signal intensity increases.[6]	[6]

Experimental Protocols Analysis of PIN2 Trafficking using Photoconvertible Dendra2 Tag

This protocol allows for the simultaneous visualization of newly synthesized and endocytosed pools of PIN2.

Materials:

• Arabidopsis thaliana seedlings expressing PIN2-Dendra2.



- · Agar plates with appropriate growth medium.
- Endosidin 2 (ES2) stock solution (e.g., 50 mM in DMSO).
- Confocal laser scanning microscope with 488 nm and 561 nm lasers, and a 405 nm laser for photoconversion.

Methodology:

- Grow PIN2-Dendra2 seedlings vertically on agar plates for 5-7 days.
- Mount a seedling in a chamber with liquid growth medium.
- Image the root epidermal cells in the green (pre-conversion) and red channels to establish a baseline.
- Select a region of interest (ROI) at the plasma membrane of epidermal cells.
- Photoconvert the Dendra2 protein in the ROI from a green to a red fluorescent state using a 405 nm laser.
- Immediately after conversion, acquire images in both green and red channels.
- Add ES2 to the medium to a final concentration of 50 μM.
- Acquire time-lapse images in both channels at regular intervals (e.g., every 15-30 minutes) for up to 3 hours.
- Analysis:
 - Quantify the fluorescence intensity of the red signal at the plasma membrane over time to measure the rate of endocytosis.
 - Quantify the fluorescence intensity of the green signal at the plasma membrane over time to measure the rate of delivery of newly synthesized PIN2.
 - Observe the localization of both green and red signals in intracellular compartments (ES2As and vacuoles).



Co-localization with Endocytic Tracer FM4-64

This protocol helps to determine if the ES2-induced PIN2 aggregates are of endocytic origin.

Materials:

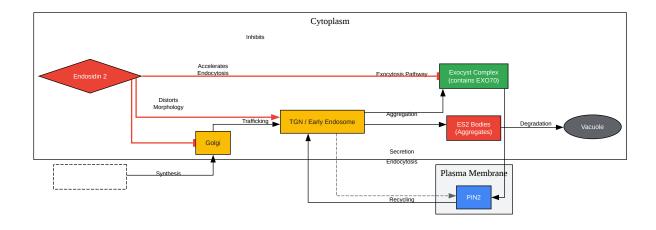
- Arabidopsis thaliana seedlings expressing PIN2-GFP.
- FM4-64 stock solution (e.g., 2 mM in water).
- Endosidin 2 (ES2) stock solution.
- Cycloheximide (optional, to inhibit protein synthesis).
- Confocal microscope.

Methodology:

- Prepare a working solution containing 50 μM ES2 and 2 μM FM4-64 in liquid growth medium.
- (Optional) Pre-treat seedlings with 50 μ M cycloheximide for 30 minutes to block the synthesis of new PIN2-GFP.
- Mount a seedling and treat with the ES2 and FM4-64 solution.
- Image the root epidermal cells at different time points (e.g., 30 minutes, 1.5 hours).
- Observe the co-localization of the green PIN2-GFP signal and the red FM4-64 signal in the intracellular aggregates.
- Analysis:
 - Use image analysis software to calculate a Pearson's correlation coefficient to quantify the degree of co-localization between the green and red channels within the ES2As.

Signaling Pathways and Experimental Workflows Endosidin 2's Mechanism of Action on PIN2 Trafficking



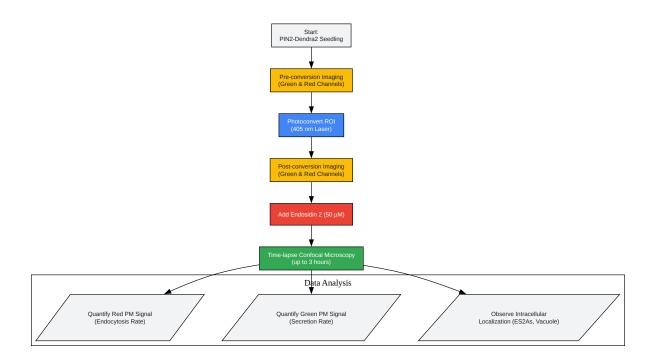


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Caption: Mechanism of Endosidin 2 action on PIN2 trafficking.

Experimental Workflow for Photoconversion Assay





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Caption: Workflow for the PIN2-Dendra2 photoconversion experiment.

Conclusion



Endosidin 2 serves as a potent inhibitor of exocytosis by targeting the EXO70 subunit of the exocyst complex. Its well-documented effects on the auxin transporter PIN2 make it an invaluable chemical tool for dissecting the complexities of protein trafficking in plants. By accelerating endocytosis and inhibiting the recycling of PIN2, ES2 effectively depletes this crucial transporter from the plasma membrane, leading to downstream physiological consequences. The provided data, protocols, and diagrams offer a comprehensive resource for researchers aiming to utilize **Endosidin 2** in their studies of membrane dynamics, auxin biology, and vesicle trafficking. The reversibility of ES2's effects further enhances its utility as a tool for temporal studies of these processes.

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